8-Ethylisoquinoline

Vue d'ensemble

Description

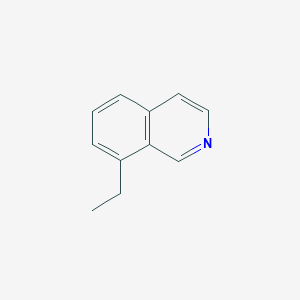

8-Ethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The ethyl group at the eighth position of the isoquinoline ring system distinguishes this compound from other isoquinoline derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring system . Another method involves the use of palladium-catalyzed coupling reactions, where ortho-iodobenzaldehyde is coupled with terminal acetylenes followed by cyclization to yield isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Ethylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of this compound can yield tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Isoquinoline N-oxides.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated isoquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

8-Ethylisoquinoline and its derivatives have shown significant promise in medicinal chemistry, particularly in the development of therapeutic agents. The compound's structure allows for various modifications that can enhance biological activity.

Anticancer Activity

Research indicates that isoquinoline derivatives possess anticancer properties. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells and disrupt microtubule dynamics, making them potential candidates for cancer treatment. Notably, derivatives such as noscapine have demonstrated effectiveness against various cancer types by targeting cellular mechanisms involved in tumor growth .

Antimicrobial Properties

Isoquinoline derivatives are recognized for their antimicrobial activities. This compound could be synthesized and tested for efficacy against bacteria, fungi, and parasites. Compounds like berberine, another isoquinoline derivative, have shown broad-spectrum antimicrobial effects, suggesting that similar structures may yield promising results .

Neuroprotective Effects

Emerging studies suggest that isoquinoline derivatives may possess neuroprotective properties. Research on compounds with structural similarities to this compound is ongoing to explore their potential in treating neurodegenerative diseases .

Material Science Applications

The unique chemical properties of this compound allow it to be utilized in material science, particularly in the synthesis of advanced materials.

Conductive Polymers

Isoquinoline-based polymers have been investigated for their electrical properties. This compound can serve as a building block for conductive materials suitable for electronic applications . The ability to modify the compound's structure enables the design of materials with specific electrical characteristics.

Metal-Organic Frameworks (MOFs)

The coordination chemistry of isoquinoline derivatives facilitates the creation of metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and drug delivery systems. This compound can act as a ligand in synthesizing MOFs with tailored functionalities .

Agrochemical Applications

Isoquinoline derivatives have also found applications in agriculture. Their biological activities lend themselves to potential uses as agrochemicals.

Growth-Promoting Agents

Research indicates that certain isoquinoline alkaloids promote plant growth. This compound could be explored for its efficacy in enhancing crop yields or resistance to pests and diseases .

Natural Pesticides

The antimicrobial properties of isoquinolines suggest potential applications as natural pesticides. The development of eco-friendly agricultural practices could benefit from the exploration of this compound as a biopesticide .

Mécanisme D'action

The mechanism of action of 8-Ethylisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, isoquinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and repair. This inhibition can result in the disruption of cell division and the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

8-Ethylisoquinoline can be compared with other isoquinoline derivatives, such as:

Isoquinoline: The parent compound without the ethyl group.

8-Hydroxyquinoline: A derivative with a hydroxyl group at the eighth position, known for its metal-chelating properties and biological activities.

Tetrahydroisoquinoline: A reduced form of isoquinoline with potential therapeutic applications.

Uniqueness: The presence of the ethyl group at the eighth position in this compound imparts unique chemical properties, such as altered reactivity and solubility, compared to other isoquinoline derivatives.

Activité Biologique

8-Ethylisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological effects of this compound, supported by recent research findings, case studies, and data tables that summarize its pharmacological properties.

This compound is characterized by an ethyl group at the 8-position of the isoquinoline structure. Its molecular formula is C_11H_13N, and it features a bicyclic structure that contributes to its biological activity. The compound's lipophilicity and electron-withdrawing properties are significant factors influencing its interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including antibiotic-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.

| Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Escherichia coli | 0.125 | 0.25 |

| Klebsiella pneumoniae | 0.5 | 1.0 |

These results suggest that this compound could serve as a scaffold for synthesizing more effective antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines.

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MGC-803 (gastric cancer) | 5.1 | Topoisomerase I inhibition |

| HGC-27 (gastric cancer) | 7.6 | G2/M phase arrest |

The compound's mechanism involves the modulation of apoptotic pathways, increasing the Bax/Bcl-2 ratio, which is crucial for promoting apoptosis .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Studies indicate that it can enhance brain-derived neurotrophic factor (BDNF) levels, which play a vital role in neuronal survival and function.

| Parameter | Effect |

|---|---|

| BDNF Protein Expression | Increased at 10 μM |

| Neuroprotection against Aβ | Significant |

This activity suggests potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the isoquinoline structure can enhance its potency and selectivity for specific biological targets.

Key Modifications

- Substituent Positioning : Altering the position of substituents on the isoquinoline ring can significantly affect binding affinity and biological activity.

- Lipophilicity : Increasing lipophilicity has been correlated with enhanced antimicrobial and anticancer activities.

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups has been shown to improve antiviral properties .

Case Study: Antimicrobial Efficacy

A recent clinical study evaluated the effectiveness of this compound derivatives against multidrug-resistant Staphylococcus aureus. The study involved a comparative analysis with standard antibiotics, revealing that certain derivatives exhibited superior efficacy.

Case Study: Cancer Cell Line Response

In another case study focusing on gastric cancer cell lines, researchers assessed the apoptotic effects of this compound derivatives. The findings indicated a dose-dependent response in inhibiting cell growth and inducing apoptosis, suggesting a promising avenue for cancer therapy.

Propriétés

IUPAC Name |

8-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTHRAKQUJXIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.